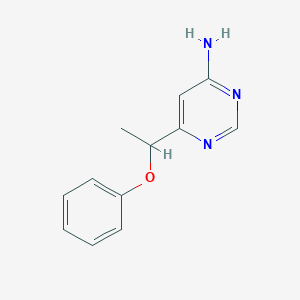

6-(1-Phenoxyethyl)pyrimidin-4-amine

Description

Properties

CAS No. |

2091525-75-4 |

|---|---|

Molecular Formula |

C12H13N3O |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

6-(1-phenoxyethyl)pyrimidin-4-amine |

InChI |

InChI=1S/C12H13N3O/c1-9(11-7-12(13)15-8-14-11)16-10-5-3-2-4-6-10/h2-9H,1H3,(H2,13,14,15) |

InChI Key |

NKXZZZQPDDSTJM-UHFFFAOYSA-N |

SMILES |

CC(C1=CC(=NC=N1)N)OC2=CC=CC=C2 |

Canonical SMILES |

CC(C1=CC(=NC=N1)N)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

Enzymatic Interactions

Key Observations :

- High yields (75–80%) are achieved in quinazoline derivatives via coupling reactions , whereas pyrazolo derivatives require optimization for scalability .

Preparation Methods

Synthesis via 4-Amino-6-chloropyrimidine Intermediate

Step 1: Preparation of 4-amino-6-chloropyrimidine

Starting from 4,6-dichloropyrimidine, selective nucleophilic substitution with ammonia or a primary amine under controlled temperature (30–60 °C) yields 4-amino-6-chloropyrimidine. Reaction conditions typically involve aqueous media with molar ratios of dichloropyrimidine to ammonia of 1:2 to 1:8, with reaction monitored by HPLC to ensure completion and minimal residual starting material.

Step 2: Nucleophilic substitution of 6-chloro with 1-phenoxyethyl nucleophile

The 6-chlorine atom is displaced by the 1-phenoxyethyl nucleophile, which can be introduced as a phenoxyethyl amine or via reaction with a suitable phenoxyethyl halide under basic or catalytic conditions. This step forms the this compound structure.

Alternative Route: Reductive Amination on 6-(1-Phenoxyethyl)pyrimidin-4-one

- Starting from 6-(1-phenoxyethyl)pyrimidin-4-one, reductive amination with ammonia or ammonium salts in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation can yield the target amine at the 4-position.

Experimental Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| 4,6-Dichloropyrimidine → 4-amino-6-chloropyrimidine | Ammonia excess (1:2–1:8 molar ratio), aqueous medium | 30–60 | Water | >90 | Monitored by HPLC; reaction time varies |

| 4-amino-6-chloropyrimidine → this compound | Phenoxyethyl amine or phenoxyethyl halide, base catalyst | 50–80 | Ethanol/THF | 60–75 | Requires inert atmosphere to prevent side reactions |

| 6-(1-Phenoxyethyl)pyrimidin-4-one → this compound | Ammonia, NaBH3CN or catalytic hydrogenation | Room temp to 50 | Methanol or ethanol | 65–80 | Reductive amination; careful control of pH required |

Analytical Characterization Supporting Preparation

IR Spectroscopy: Characteristic absorption bands for –NH2 stretching (3200–3400 cm⁻¹), aromatic C–H (around 3030 cm⁻¹), and pyrimidine ring vibrations (1600–1650 cm⁻¹) confirm substitution.

NMR Spectroscopy: Proton NMR shows signals corresponding to aromatic protons (δ 6.5–7.5 ppm), amino protons (δ 8.5–9.0 ppm), and the phenoxyethyl methine and methylene protons (δ 4.0–5.5 ppm).

Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight of this compound confirm molecular integrity.

Comparative Notes on Preparation Routes

| Aspect | Halogenated Pyrimidine Route | Reductive Amination Route |

|---|---|---|

| Starting materials | 4,6-Dichloropyrimidine, ammonia, phenoxyethyl nucleophile | 6-(1-Phenoxyethyl)pyrimidin-4-one, ammonia, reducing agent |

| Reaction complexity | Two-step, requiring intermediate isolation | One-pot reductive amination |

| Control over substitution | High, due to stepwise substitution | Moderate, risk of over-reduction or side reactions |

| Yield | Moderate to high (60–90%) | Moderate to high (65–80%) |

| Scalability | High, well-established industrial protocols | Moderate, requires careful reduction conditions |

Summary and Recommendations

The preparation of this compound is best achieved via a two-step nucleophilic substitution starting from 4,6-dichloropyrimidine, first converting to 4-amino-6-chloropyrimidine, followed by substitution of the 6-chloro group with a 1-phenoxyethyl nucleophile. This method offers high selectivity and yield. Alternatively, reductive amination of the corresponding pyrimidin-4-one derivative provides a viable route with fewer steps but requires careful control of reaction conditions.

For research and industrial synthesis, the halogenated pyrimidine route is recommended due to its robustness and scalability. Analytical methods such as IR, NMR, and mass spectrometry are essential for confirming the structure and purity of the final product.

Q & A

Basic: How can researchers optimize the synthesis of 6-(1-Phenoxyethyl)pyrimidin-4-amine to improve yield and purity?

Methodological Answer:

To optimize synthesis, focus on reaction conditions and purification steps:

- Nucleophilic Substitution: Use a pyrimidine chloride intermediate (e.g., 4-chloro-6-substituted pyrimidine) reacted with 1-phenoxyethylamine under reflux in anhydrous THF or DMF. Catalyze with DIEA to enhance nucleophilicity .

- Temperature Control: Maintain 80–100°C to balance reaction rate and side-product formation. Monitor via TLC/HPLC.

- Purification: Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >95% purity. Validate purity via HPLC and HRMS .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Use a multi-technique approach:

- ¹H/¹³C NMR: Assign signals to confirm regiochemistry. For example, the pyrimidine C4-amine proton appears as a broad singlet near δ 8.0–8.5 ppm, while the phenoxyethyl group shows aromatic protons at δ 6.8–7.4 ppm and a methyl doublet near δ 1.5 ppm .

- HRMS: Validate molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₄N₃O: 228.1131; observed: 228.1135) .

- IR: Confirm NH/amine stretches (3200–3400 cm⁻¹) and aromatic C=C (1500–1600 cm⁻¹) .

Advanced: How can SHELX software resolve crystal structure ambiguities in this compound derivatives?

Methodological Answer:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data. Process with SHELXC for scaling and SHELXD for phase determination .

- Refinement: Apply SHELXL with restraints for anisotropic displacement parameters. Address disorder in the phenoxyethyl group using PART/SUMP instructions. Validate with R-factor convergence (<5% discrepancy) .

- Validation: Use PLATON to check for missed symmetry and CIF files for deposition in the Cambridge Structural Database .

Advanced: What in vitro assays evaluate the kinase inhibitory profile of this compound?

Methodological Answer:

- Kinase Panel Screening: Test against a panel of 50+ kinases (e.g., EGFR, MAP4K4) using fluorescence-based ADP-Glo™ assays. Prioritize IC₅₀ values <100 nM .

- Cellular Assays: Measure phosphorylation inhibition in HEK293T cells transfected with target kinases via Western blot (e.g., p-ERK for MAPK pathway) .

- Selectivity Profiling: Compare IC₅₀ ratios between target and off-target kinases (e.g., >100-fold selectivity for EGFR over VEGFR2) .

Advanced: How to design SAR studies for this compound derivatives targeting kinase inhibition?

Methodological Answer:

- Core Modifications: Vary substituents at pyrimidine C2/C6 (e.g., methyl, trifluoromethyl) and phenoxyethyl groups (e.g., methoxy, fluoro) to assess steric/electronic effects .

- Bioisosteric Replacement: Replace phenoxyethyl with pyrrolidin-3-yl or piperazinyl groups to improve solubility and binding affinity .

- Activity Cliff Analysis: Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with ΔG binding energies. Validate with SPR (surface plasmon resonance) for KD measurements .

Advanced: What strategies address metabolic instability in this compound analogs?

Methodological Answer:

- Microsomal Stability Assays: Incubate compounds with human liver microsomes (HLM) and NADPH. Measure t₁/₂ via LC-MS. Introduce deuterium at metabolically labile sites (e.g., CH₃ → CD₃) to slow oxidation .

- CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms to identify metabolic hotspots. Replace phenoxy groups with fluorinated ethers to reduce CYP affinity .

- Prodrug Design: Mask amines as tert-butyl carbamates to enhance plasma stability, with enzymatic cleavage in target tissues .

Advanced: How to resolve discrepancies between computational and experimental binding data for this compound?

Methodological Answer:

- Force Field Calibration: Re-optimize docking parameters (e.g., AMBER vs. CHARMM) to align with crystallographic data (e.g., PDB: 7BLA for kinase-ligand interactions) .

- Solvent Effects: Include explicit water molecules in MD simulations to account for hydrophobic pocket solvation .

- Free Energy Perturbation (FEP): Calculate relative binding affinities for analog series to reconcile SAR trends with in vitro IC₅₀ values .

Advanced: What crystallographic metrics validate the structural model of this compound?

Methodological Answer:

- R-Factors: Ensure R₁ < 0.05 and wR₂ < 0.15 after SHELXL refinement. Use TWIN/BASF commands for twinned crystals .

- Electron Density Maps: Confirm 2Fo-Fc maps show continuous density (>1σ) for all non-H atoms. Use OMIT maps to resolve ambiguous regions .

- Thermal Parameters: Check that B-factors for the phenoxyethyl group are <80 Ų to exclude disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.